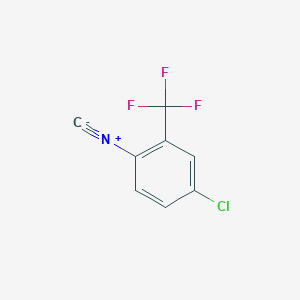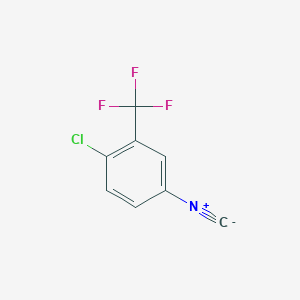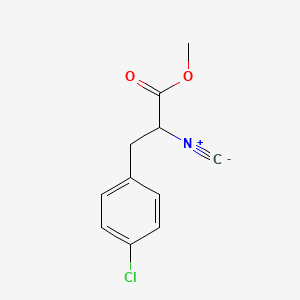
Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a 4-chlorophenyl group attached to a propanoate backbone with an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate typically involves the reaction of 4-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding nitrile oxide, while reduction can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group. Commonly used acids include hydrochloric acid and sulfuric acid, while bases such as sodium hydroxide are also effective.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Amines and Carbon Dioxide: Resulting from hydrolysis.
Nitrile Oxides and Amines: Products of oxidation and reduction reactions, respectively.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but with a hydroxyl group instead of an isocyanate group.
4-Chlorophenyl isocyanate: A simpler compound with only the isocyanate and chlorophenyl groups.
Methyl 3-(4-chlorophenyl)-2-cyanopropanoate: Similar structure but with a cyano group instead of an isocyanate group.
Uniqueness
Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate is unique due to the presence of both the isocyanate and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and other fields.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-isocyanopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXDXCNDQCGKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
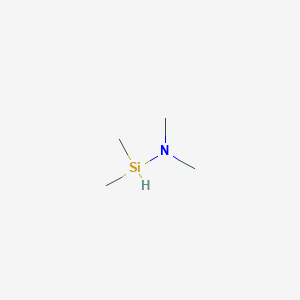
![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)

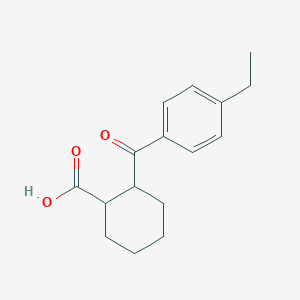
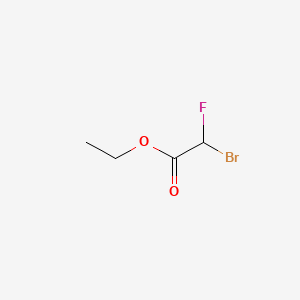
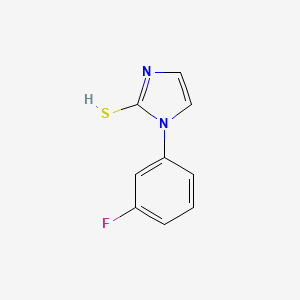
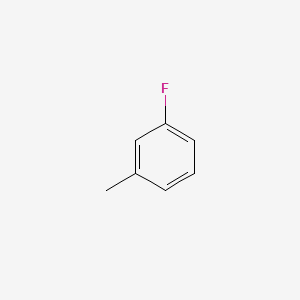
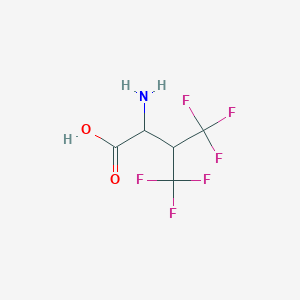
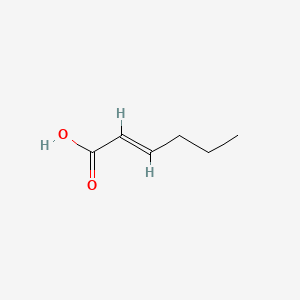
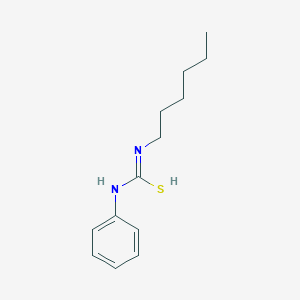
![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)

